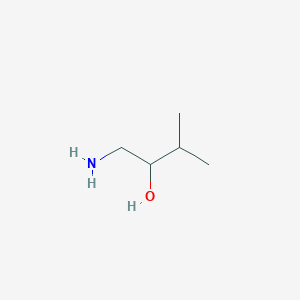

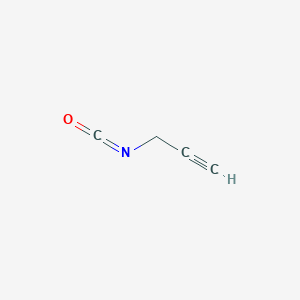

![molecular formula C7H12N2O2 B1292079 3-氧杂-1,8-二氮杂螺[4.5]癸烷-2-酮 CAS No. 945947-99-9](/img/structure/B1292079.png)

3-氧杂-1,8-二氮杂螺[4.5]癸烷-2-酮

描述

Synthesis and Antitumor Activity

The synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was achieved using 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step involved metal-catalyzed oxidative cyclization. These compounds were tested for their antitumor activity against various human cancer cell lines, with some showing moderate to potent activity. Compounds 11b and 11h were particularly potent against the A549 lung cancer cell line, while 11d, 11h, and 11k were effective against the MDA-MB-231 breast cancer cell line. Compound 11h emerged as a promising candidate for further development due to its effectiveness across multiple cell lines .

Synthetic Studies Towards Diazaspiroketal Frameworks

Attempts to synthesize 4,10-diaza-1,7-dioxaspiro[5.5]undecanes from 1,3-dichloroacetone and solketal derivatives were made. The process involved the preparation of a bis-substituted dihydroxy-protected oxime, followed by acidic deprotection–spiroacetalization. Although the target diazaspiroketal framework was not achieved, the conditions led to the formation of 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one in good yields .

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position were synthesized and screened for antihypertensive activity. Compounds with 4-ethyl substitution and those designed as mixed alpha- and beta-adrenergic receptor blockers showed blood pressure-lowering effects. However, they did not exhibit beta-adrenergic blocking activity. Compounds 8 and 29 were identified as alpha-adrenergic blockers, with 29 being an alpha 2-adrenoceptor antagonist and 8 leaning towards alpha 1-adrenoceptor antagonism .

Synthesis of Triaryl Diazaspiro[5.5]undecane Diones

A number of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acids. The structures of these compounds were confirmed through various analytical methods, including NMR and mass spectrometry .

Inhibitory Effect on Neural Ca-Uptake

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their inhibitory action on Ca-uptake into cerebrocortical synaptosomes and protection against triethyltin-induced brain edema. Some compounds showed potent inhibitory action and remarkable protection/restoring activity against learning and memory deficits induced by various agents. These effects are thought to be related to their actions on intracellular Ca2+ and Na+ movements. One compound, RGH-2716 or TDN-345, was selected for further preclinical development .

Oxidative Cyclization of Olefinic Precursors

The synthesis of azaspiro[4.5]decane systems was described, including the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and related compounds from D,L-pipecolic acid derivatives. The stereoselectivity of the intramolecular cyclization process was also discussed .

Cycloaddition of Methylenelactams with Nitrones

Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives were obtained from a stereospecific [3+2] cycloaddition of methylenelactams with nitrones. The resulting compounds displayed different conformations of the isoxazolidine rings, affecting the positioning of substituents .

科学研究应用

可溶性环氧化物水解酶抑制和慢性肾病治疗

1-氧杂-4,9-二氮杂螺[5.5]十一烷基三取代尿素化合物(与 3-氧杂-1,8-二氮杂螺[4.5]癸烷-2-酮密切相关)已被确定为一种高效的可溶性环氧化物水解酶 (sEH) 抑制剂。这些化合物,特别是化合物 19,显示出优异的 sEH 抑制活性和生物利用度。它们已被测试为治疗慢性肾病的口服活性剂,在抗肾小球基底膜肾小球肾炎的大鼠模型中显示出显着降低血清肌酐的潜力 (Kato et al., 2014)。

天然产物中的新型螺环化合物

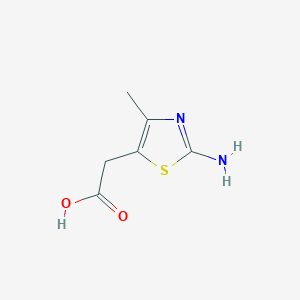

从 Gymnotheca involucrata C.Pei 的全株植物中分离出两种新的螺环化合物,包括 8-氧代-1-氧杂-3,9-二氮杂螺[4.6]十一-2-烯。这些化合物与 3-氧杂-1,8-二氮杂螺[4.5]癸烷-2-酮在结构上相似,它们的发现增加了天然存在的螺环化合物的多样性,并为进一步的化学和药理学研究提供了基础 (Ya-mei Zhang et al., 2018)。

T 型钙通道拮抗作用

在神经学研究领域,与 3-氧杂-1,8-二氮杂螺[4.5]癸烷-2-酮在结构上相似的化合物被假设可以有效地近似 T 型药效基团模型,从而合成和鉴定了有效的 T 型钙通道抑制剂。这一发现为针对 T 型钙通道调节的疾病开发治疗剂开辟了途径 (Fritch & Krajewski, 2010)。

作用机制

安全和危害

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

3-oxa-1,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFDAMYVQYIFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)